1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

Catalog No.
S3340885
CAS No.
4161-33-5
M.F
C12H26O4
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

CAS Number

4161-33-5

Product Name

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

IUPAC Name

4-[4-(4-hydroxybutoxy)butoxy]butan-1-ol

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C12H26O4/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h13-14H,1-12H2

InChI Key

YVOJURUGJXVFMG-UHFFFAOYSA-N

SMILES

C(CCOCCCCOCCCCO)CO

Canonical SMILES

C(CCOCCCCOCCCCO)CO

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- is a chemical compound with the molecular formula C₁₂H₂₆O₄ and a CAS Registry Number of 4161-33-5. This compound is characterized by its structure, which includes two butanol units connected by a 1,4-butanediyl group through ether linkages. It is classified as a glycol ether and is notable for its potential applications in various industrial and biochemical settings. The compound's average molecular weight is approximately 234.332 Da, and it exhibits properties typical of alcohols and ethers, including solubility in water and organic solvents .

Typical of alcohols and ethers:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Dehydration: Under acidic conditions, it may undergo dehydration to form alkenes.
  • Nucleophilic Substitution: The ether bonds can be cleaved under strong acidic or basic conditions, releasing butanol .

Synthesis of 1-butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- can be achieved through several methods:

  • Etherification: Reacting butanol with a diol in the presence of an acid catalyst to form the ether linkages.
  • Condensation Reactions: Using butanediol as a starting material and performing condensation reactions under controlled conditions.
  • Direct Synthesis from Butanol: Employing coupling reactions that utilize butanol derivatives to synthesize the target compound.

Each method may vary in yield and purity depending on reaction conditions such as temperature, pressure, and catalysts used .

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- has various applications across different fields:

  • Industrial Solvent: Used in paint thinners and coatings due to its solvent properties.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemicals.
  • Surfactant Production: Utilized in formulations for detergents and emulsifiers.

Its unique structure allows for versatility in applications related to both chemical manufacturing and consumer products .

Several compounds share structural similarities with 1-butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-, including:

Compound NameMolecular FormulaKey Features
1,2-ButanediolC₄H₁₀O₂Diol with two hydroxyl groups; used in antifreeze
Diethylene GlycolC₄H₁₀O₃Ether with two ethylene glycol units; hygroscopic
Tetraethylene GlycolC₈H₁₈O₄Longer chain glycol; used in plasticizers

Uniqueness

The uniqueness of 1-butanol, 4,4'-[1,4-butanediylbis(oxy)]bis- lies in its dual functionality as both an alcohol and an ether. This duality allows it to serve specific roles in chemical synthesis and industrial applications that may not be achievable by simpler compounds like diols or glycols alone. Its structural complexity provides potential advantages in solubility and reactivity compared to its simpler counterparts .

XLogP3

0.7

Wikipedia

1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-

Dates

Modify: 2023-07-26

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